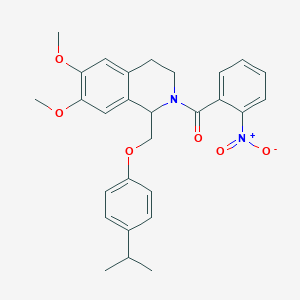![molecular formula C8H9ClN4O B2996669 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1401319-28-5](/img/structure/B2996669.png)
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the triazinone family, known for its diverse biological activities and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method includes the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach involves treating ketones with DMF–DMA or MeONa to obtain enamines and enolates, which are then used to access the triazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for higher yields and purity, using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium carbonate in a dioxane/water solvent mixture at 70–80°C.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with morpholine yields the corresponding morpholine derivative .
Aplicaciones Científicas De Investigación
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Evaluated for antimicrobial activity against various bacteria and fungi.
Industry: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action for 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is not fully understood. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including antiproliferative effects.
Uniqueness
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is unique due to its specific structural features, such as the chloro and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
3-chloro-2-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)6-5(9)7-8(14)11-10-3-13(7)12-6/h3-4H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPXKAJNCDDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=NNC(=O)C2=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)
![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)
![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)
![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)



![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

